molecular formula C23H19BrN4O3 B2597894 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1105234-33-0

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2597894
CAS No.: 1105234-33-0
M. Wt: 479.334
InChI Key: VPVISSMKDCEHDO-UHFFFAOYSA-N
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Description

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Synthesis and Antibacterial Activity: A study by Gul et al. (2017) on the synthesis and antimicrobial evaluation of similar oxadiazole compounds found that these compounds exhibited significant activity against selected microbial species. The study also assessed their hemolytic activity, noting less toxicity for most compounds, making them candidates for further biological screening (Gul et al., 2017).

Polymer Applications

  • Aromatic Polyimides and Poly(amide-imide): A research by Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers showed promising solubility and thermal behavior, suggesting applications in various fields, including the removal of Co(II) from aqueous solutions (Mansoori et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Acetamide Derivatives: A study by Karpina et al. (2019) involved the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This research provided a new synthetic approach for obtaining diverse functionalized triazolo[4,3-a]pyridine derivatives, expanding the chemical toolkit for future applications (Karpina et al., 2019).

Biological Screening

  • Evaluation of Antibacterial Potentials: The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, as reported by Iqbal et al. (2017), showed moderate inhibitory effects against various bacterial strains. This study highlights the potential of these compounds in developing new antibacterial agents (Iqbal et al., 2017).

Biochemical Analysis

Biochemical Properties

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with AchE suggests potential neurotoxic or neuroprotective effects, depending on the context of its use.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can alter neurotransmission, leading to changes in cell signaling and potentially affecting gene expression related to neural function . Additionally, the compound may impact cellular metabolism by modulating enzyme activities involved in metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as AchE, by binding to their active sites . This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its stability can be maintained under specific conditions, but degradation may occur over extended periods, potentially altering its efficacy and safety .

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity or metabolic disturbances . Understanding the dosage thresholds is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with AchE can influence the metabolism of acetylcholine, a key neurotransmitter . Additionally, the compound may affect other metabolic pathways by modulating enzyme activities and metabolite concentrations.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, affecting its activity and function. For instance, its localization in the nervous system may enhance its interaction with AchE and other neural proteins .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVISSMKDCEHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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